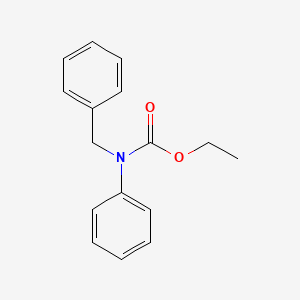
Piperidinium 5-AC-4-(2-chlorophenyl)-3-cyano-6-ME-1,4-dihydro-2-pyridinylsulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidinium 5-AC-4-(2-chlorophenyl)-3-cyano-6-ME-1,4-dihydro-2-pyridinylsulfide is a complex organic compound that belongs to the class of piperidinium salts. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and industrial processes. The unique structure of this compound, featuring a piperidinium core with various functional groups, makes it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium 5-AC-4-(2-chlorophenyl)-3-cyano-6-ME-1,4-dihydro-2-pyridinylsulfide typically involves multi-step organic reactions. The process may start with the preparation of the piperidinium core, followed by the introduction of the 2-chlorophenyl, cyano, and other functional groups. Common reagents used in these reactions include halogenating agents, nitriles, and sulfur-containing compounds. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Safety measures are also implemented to handle hazardous reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Piperidinium 5-AC-4-(2-chlorophenyl)-3-cyano-6-ME-1,4-dihydro-2-pyridinylsulfide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the piperidinium core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and pH playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Piperidinium 5-AC-4-(2-chlorophenyl)-3-cyano-6-ME-1,4-dihydro-2-pyridinylsulfide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Piperidinium 5-AC-4-(2-chlorophenyl)-3-cyano-6-ME-1,4-dihydro-2-pyridinylsulfide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Piperidinium salts: Other piperidinium salts with different functional groups.
Phenyl-substituted compounds: Compounds with phenyl groups attached to various cores.
Cyano-containing compounds: Organic molecules with cyano groups.
Uniqueness
Piperidinium 5-AC-4-(2-chlorophenyl)-3-cyano-6-ME-1,4-dihydro-2-pyridinylsulfide is unique due to its specific combination of functional groups and structural features
Conclusion
This compound is a compound of significant interest in various fields of research and industry. Its complex structure and diverse reactivity make it a valuable subject for further study and application.
Propiedades
Fórmula molecular |
C20H24ClN3OS |
|---|---|
Peso molecular |
389.9 g/mol |
Nombre IUPAC |
5-acetyl-4-(2-chlorophenyl)-6-methyl-2-sulfanyl-1,4-dihydropyridine-3-carbonitrile;piperidine |
InChI |
InChI=1S/C15H13ClN2OS.C5H11N/c1-8-13(9(2)19)14(11(7-17)15(20)18-8)10-5-3-4-6-12(10)16;1-2-4-6-5-3-1/h3-6,14,18,20H,1-2H3;6H,1-5H2 |
Clave InChI |
MCJLMZLDKSHBTL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(=C(N1)S)C#N)C2=CC=CC=C2Cl)C(=O)C.C1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-2-[2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11996325.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996331.png)
![4-[(E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid](/img/structure/B11996334.png)
![4-(4-chlorophenyl)-N-[(E)-1H-indol-3-ylmethylidene]piperazin-1-amine](/img/structure/B11996339.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996342.png)
![Ethyl 2-({[2-(2-pyridinylmethylene)hydrazino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11996350.png)
![methyl (2E)-2-(4-chlorobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11996356.png)
![Methyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11996362.png)

![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996378.png)
![2-[(3,5-Dinitrothiophen-2-yl)amino]-4-methylpentanoic acid](/img/structure/B11996382.png)
![8-[(4-chlorobenzyl)sulfanyl]-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11996393.png)
![N-methyl-4-[(methylamino)sulfonyl]benzamide](/img/structure/B11996398.png)
